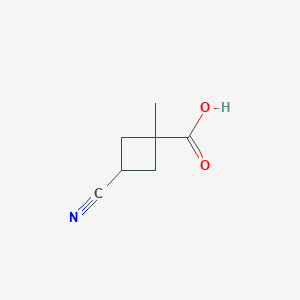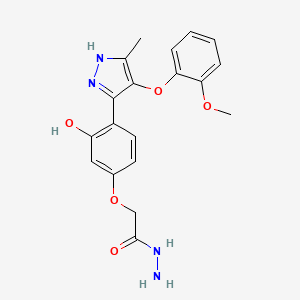
N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including an oxalamide group, a sulfonyl group, and a methoxyphenyl group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the oxazinan ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxalamide group could participate in hydrolysis reactions, while the sulfonyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a high boiling point and low solubility in water due to the presence of the oxalamide and sulfonyl groups .Scientific Research Applications
Synthesis and Chemical Properties
This compound, belonging to a class of organic compounds known for their complex synthesis and versatile chemical properties, is involved in research focused on the development of new chemical synthesis methods and understanding chemical interactions. For instance, studies on related compounds demonstrate advancements in synthetic chemistry techniques, such as rearrangement and coordination reactions that are fundamental in creating complex molecules for various applications, including medicinal chemistry and material science (Bermejo et al., 2000). These insights into chemical synthesis and properties provide a foundation for further exploration into the applications of such compounds in different scientific domains.
Pharmacological Applications
Research on compounds with similar structural features has shown potential pharmacological applications, particularly in the development of new therapeutic agents. For example, the synthesis and characterization of sulfonamide derivatives have been explored for their antitumor activities, revealing the importance of sulfonamide groups in inhibiting cancer cell growth. Such studies contribute to the ongoing search for novel anticancer drugs with improved efficacy and reduced toxicity (Owa et al., 2002). Additionally, the exploration of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists highlights the therapeutic potential of sulfonamide-based compounds in treating inflammatory and immune-related conditions (Procopiou et al., 2013).
Environmental Impact and Mobility
The mobility and persistence of sulfonylurea herbicides in the environment have been subjects of investigation, providing insights into the behavior of chemically related compounds in soil and water systems. Such studies are crucial for assessing the environmental impact of new chemical entities and for developing strategies to mitigate potential adverse effects. Research on the transport characteristics of chlorsulfuron, for instance, helps in understanding the leaching and degradation patterns of sulfonylurea compounds in agricultural settings, informing the development of more environmentally friendly herbicides (Veeh et al., 1994).
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-30-17-7-9-18(10-8-17)32(28,29)25-11-2-12-31-19(25)14-24-21(27)20(26)23-13-15-3-5-16(22)6-4-15/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZQMDYWAYWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2759572.png)

![3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2759574.png)
![5-Cyclopropyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2759575.png)
![7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one](/img/structure/B2759579.png)
![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)

![(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2759584.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)
![4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2759589.png)
![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/no-structure.png)


